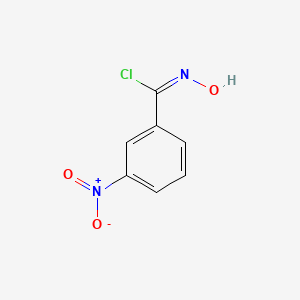

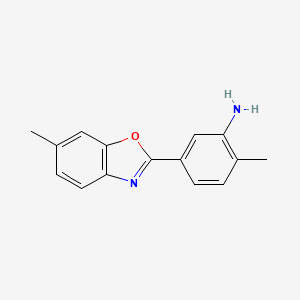

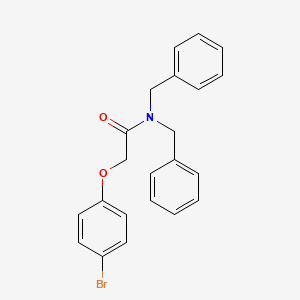

![molecular formula C23H25N5O3 B2470368 8-(4-ethoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946230-95-1](/img/structure/B2470368.png)

8-(4-ethoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-(4-ethoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic molecule. It contains a fused heterocycle known as pyrrolo[2,1-f][1,2,4]triazine . This heterocycle is an integral part of several kinase inhibitors and nucleoside drugs .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1,2,4-triazole-3-carboxylates with amines under mild, neutral conditions . This reaction liberates alcohol as a by-product and can utilize both primary and secondary aliphatic and aromatic amines . The reaction proceeds in toluene under microwave conditions .

Molecular Structure Analysis

The structure of the compound is likely to be influenced by the substituents at various positions on the pyrrolo[2,1-f][1,2,4]triazine ring . For instance, bulky group substitution at C-4 and C-6 positions of pyrrolo[2,1-f][1,2,4]triazine is crucial to develop selective VEGFR2, EGFR, and c-Met inhibitors . Both positions (C-4 and C-6) can accommodate moderate to large substituents, and their structural changes alter the activity/selectivity of the inhibitor .

Chemical Reactions Analysis

The compound may undergo reactions similar to other 1,2,4-triazines. For example, 3-substituted 1,2,4-triazines easily react with nitronate anions to replace a hydrogen atom in the position C-5 according to a nucleophilic substitution mechanism . This forms appropriate oximes of 5-formyl- or 5-acyl-1,2,4-triazines .

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

- Triazine Scaffold and Biological Significance : Triazines, including imidazo[2,1-c][1,2,4]triazines, have been identified as a significant class in medicinal chemistry due to their wide spectrum of biological activities. These compounds have been evaluated for antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory activities, among others. The diversity of biological activities associated with triazine derivatives underscores their potential as a core structure for drug development research (Verma, Sinha, & Bansal, 2019).

Synthetic Strategies and Biological Activities

- Imidazole Derivatives : Research on imidazole derivatives, which share a heterocyclic core similar to the compound , highlights their potential in antitumor activity. This includes a review of various bis(2-chloroethyl)amino derivatives of imidazole, indicating the structural flexibility of these compounds to be adapted for different biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

CO2 Capture and Conversion

- Nitrogen-doped Porous Polymers for CO2 Capture : Triazine-based frameworks have been explored for CO2 capture due to their high surface area, structural tunability, and stability. Such applications in environmental science indicate the versatility of triazine compounds beyond pharmacological uses (Mukhtar et al., 2020).

Antitumor Activities of Triazine Derivatives

- Antitumor Potential : The antitumor activities of 1,2,3-triazines and their derivatives have been systematically reviewed, showcasing their efficacy against various cancer types. The simple synthesis and broad spectrum of activities make these compounds valuable for ongoing cancer research (Cascioferro et al., 2017).

Optoelectronic Materials Development

- Quinazolines and Pyrimidines for Optoelectronic Materials : Research into quinazolines and pyrimidines, which share some structural motifs with the target compound, has expanded into optoelectronic materials. These compounds have been applied in luminescent elements and photoelectric conversion, indicating the broad utility of such heterocyclic structures in developing new materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, it’s worth noting that several kinase inhibitors, which contain one or more fused heterocycles as part of their structures, work by targeting specific proteins or enzymes that are dysregulated in diseases like cancer .

properties

IUPAC Name |

8-(4-ethoxyphenyl)-4-oxo-N-(3-phenylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c1-2-31-19-12-10-18(11-13-19)27-15-16-28-22(30)20(25-26-23(27)28)21(29)24-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13H,2,6,9,14-16H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKPWQAOQRQMND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

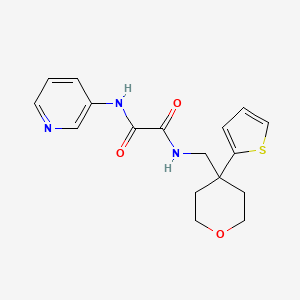

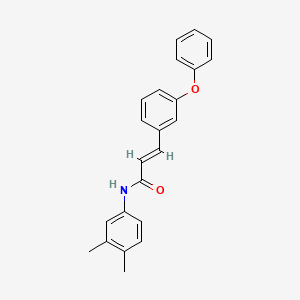

![1-[4-(1-Azaspiro[3.3]heptane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2470285.png)

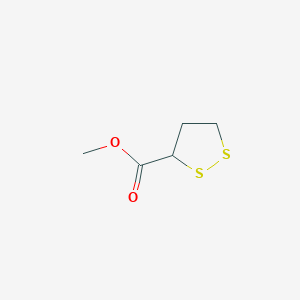

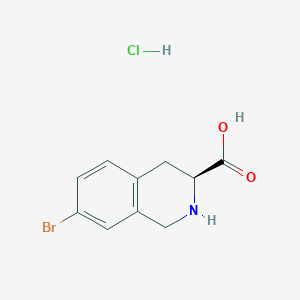

![2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2470287.png)

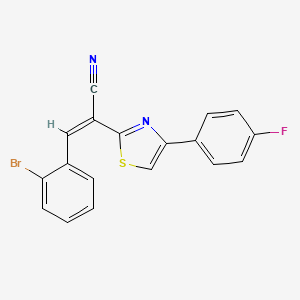

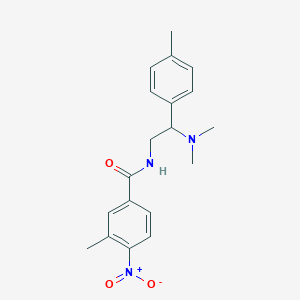

![2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2470293.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide](/img/structure/B2470300.png)

![N-(4-nitrophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2470302.png)